molecular formula C7H5BrClN3 B8242139 5-bromo-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

5-bromo-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8242139
M. Wt: 246.49 g/mol
InChI Key: OMAKLZYBUPXWQY-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolopyrimidine core substituted with bromine, chlorine, and a methyl group. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolopyrimidine core, followed by selective halogenation and methylation.

    Formation of the Pyrrolopyrimidine Core: This step often involves the cyclization of appropriate precursors such as aminopyrimidines with suitable reagents under controlled conditions.

    Methylation: The methyl group is typically introduced using methylating agents such as methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.

    Oxidation and Reduction: It can participate in oxidation reactions to form various oxidized derivatives or reduction reactions to remove halogen atoms.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyrimidines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. It has been investigated for its activity against various biological targets, including enzymes and receptors involved in cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique structure makes it a valuable intermediate in the production of high-value chemical products.

Mechanism of Action

The mechanism of action of 5-bromo-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as kinases, receptors, or enzymes, thereby modulating their activity. The exact pathways involved can vary, but often include inhibition of enzyme activity, blocking receptor-ligand interactions, or interfering with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the methyl group, making it less hydrophobic.

    4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine: Lacks the bromine atom, which may affect its reactivity and biological activity.

    5-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine: Lacks the chlorine atom, potentially altering its chemical properties and applications.

Uniqueness

The presence of both bromine and chlorine atoms, along with a methyl group, makes 5-bromo-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine unique. These substituents can significantly influence its chemical reactivity, biological activity, and overall properties, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

5-bromo-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c1-3-5(8)4-6(9)10-2-11-7(4)12-3/h2H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAKLZYBUPXWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)N=CN=C2Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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